N~1~-(4-{2-[5-(2-HYDROXYPHENYL)-1-PHENYL-1H-1,2,4-TRIAZOL-3-YL]VINYL}PHENYL)ACETAMIDE
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Overview
Description
N~1~-(4-{2-[5-(2-HYDROXYPHENYL)-1-PHENYL-1H-1,2,4-TRIAZOL-3-YL]VINYL}PHENYL)ACETAMIDE is a complex organic compound that features a triazole ring, a phenyl group, and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-{2-[5-(2-HYDROXYPHENYL)-1-PHENYL-1H-1,2,4-TRIAZOL-3-YL]VINYL}PHENYL)ACETAMIDE typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.
Vinylation: The triazole compound is then subjected to a vinylation reaction, often using a vinyl halide in the presence of a base.
Coupling with Hydroxyphenyl Group: The vinylated triazole is coupled with a hydroxyphenyl group through a palladium-catalyzed cross-coupling reaction.
Acetylation: Finally, the compound is acetylated using acetic anhydride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-{2-[5-(2-HYDROXYPHENYL)-1-PHENYL-1H-1,2,4-TRIAZOL-3-YL]VINYL}PHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or nitric acid.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Scientific Research Applications
N~1~-(4-{2-[5-(2-HYDROXYPHENYL)-1-PHENYL-1H-1,2,4-TRIAZOL-3-YL]VINYL}PHENYL)ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to interact with specific molecular targets.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronic materials and sensors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which N1-(4-{2-[5-(2-HYDROXYPHENYL)-1-PHENYL-1H-1,2,4-TRIAZOL-3-YL]VINYL}PHENYL)ACETAMIDE exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The triazole ring and hydroxyphenyl group are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxyphenyl)acetamide
- 4-Hydroxyphenylacetamide
- N-(1,1’-biphenyl)-2-ylacetamide
Uniqueness
N~1~-(4-{2-[5-(2-HYDROXYPHENYL)-1-PHENYL-1H-1,2,4-TRIAZOL-3-YL]VINYL}PHENYL)ACETAMIDE is unique due to its combination of a triazole ring, phenyl group, and hydroxyphenyl group, which confer specific chemical and biological properties not found in simpler analogs. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[4-[(E)-2-[5-(2-hydroxyphenyl)-1-phenyl-1,2,4-triazol-3-yl]ethenyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O2/c1-17(29)25-19-14-11-18(12-15-19)13-16-23-26-24(21-9-5-6-10-22(21)30)28(27-23)20-7-3-2-4-8-20/h2-16,30H,1H3,(H,25,29)/b16-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKNICRUTJGSGI-DTQAZKPQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C=CC2=NN(C(=N2)C3=CC=CC=C3O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)/C=C/C2=NN(C(=N2)C3=CC=CC=C3O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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